2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide
Overview
Description
2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide (HPQC) is an organic compound that belongs to the family of quinoline derivatives. It is a biochemical used for proteomics research . The molecular formula of HPQC is C16H13N3O2, and it has a molecular weight of 279.3 .
Synthesis Analysis
The synthesis of hydrazones, quinazolines, and Schiff bases can be achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . The preparation methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis
The molecular structure of HPQC is represented by the formula C16H13N3O2 . More detailed structural analysis may require advanced spectroscopic techniques.Scientific Research Applications
Synthesis and Transformations
The scientific research on 2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide and related compounds primarily focuses on their synthesis and potential applications in various fields. One study discusses the synthesis of substituted quinoline-6-carbohydrazides through the reaction of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate. These compounds undergo further transformations to yield quinolyl-substituted triazoles, thiadiazoles, and oxadiazoles, highlighting the versatility of the carbohydrazide group in facilitating the creation of diverse heterocyclic compounds (Aleksanyan & Hambardzumyan, 2019).
Potential Biological Activity
Another aspect of research on quinoline carbohydrazides involves the synthesis of derivatives with potential biological activities. For instance, quinoline-2-carbohydrazide derivatives have been synthesized and evaluated for antimicrobial activities, showcasing the potential of these compounds in developing new antimicrobial agents (Keshk et al., 2008).
Chemosensors
Additionally, quinoline carbohydrazides have been utilized in the development of chemosensors. A particular study highlights the creation of a chemosensor based on imidazo[1,2-a]quinoline for detecting Al3+ and Zn2+ ions in solutions, indicating the application of these compounds in environmental monitoring and bioimaging (Sun et al., 2015).
Antimicrobial and Anticancer Agents
The synthesis of novel derivatives incorporating 8-hydroxy quinoline moiety has been explored for antibacterial and anticancer properties. This research underlines the potential of quinoline carbohydrazides in medicinal chemistry, particularly in the design of drugs targeting cancer cells and bacterial infections (Adimule et al., 2014).
properties
IUPAC Name |
2-(4-hydroxyphenyl)quinoline-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c17-19-16(21)13-9-15(10-5-7-11(20)8-6-10)18-14-4-2-1-3-12(13)14/h1-9,20H,17H2,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYZQFFBXDIOSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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